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molecular formula C10H18O3S B3167584 Butyl 1-allylcyclopropanesulfonate CAS No. 923032-56-8

Butyl 1-allylcyclopropanesulfonate

Cat. No. B3167584
M. Wt: 218.32 g/mol
InChI Key: IPPUGUIDBWVETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648116B2

Procedure details

To a solution of 1-butyl cyclopropanesulfonate (4.8 g, 24.9 mmol) in THF at −78° C. was added simultaneously butyllithium solution (15.6 ml, 24.9 mmol, 1.6M, THF) and allyl iodide (24.9 mmol) under nitrogen atmosphere. The reaction mixture was stirred 2 hours at −78° C. and 3 hours at room temperature. The volatiles were evaporated under reduced pressure and the residue extracted with CH2Cl2 (100 ml). The extract was washed with water, dried (MgSO4) and evaporated. The residue was purified over silica gel chromatography (eluants: hexane/CH2Cl2) to obtain the titled product (3.75 g, 69.0%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 5.6 (m, 1H), 5.13-5.08 (t, 2H), 4.21 (t, 2H), 2.65 (d, 2H), 1.7 (m, 2H), 1.4 (m, 4H), 0.93 (m, 5H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
24.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])=[O:5])[CH2:3][CH2:2]1.[CH2:12]([Li])[CH2:13][CH2:14]C.C(I)C=C>C1COCC1>[CH2:14]([C:1]1([S:4]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])=[O:5])[CH2:3][CH2:2]1)[CH:13]=[CH2:12]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)OCCCC
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
24.9 mmol
Type
reactant
Smiles
C(C=C)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 2 hours at −78° C. and 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with CH2Cl2 (100 ml)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel chromatography (eluants: hexane/CH2Cl2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)C1(CC1)S(=O)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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